Cas no 1498533-48-4 (4-(3-Fluoro-4-methoxyphenyl)azetidin-2-one)

4-(3-Fluoro-4-methoxyphenyl)azetidin-2-one structure
1498533-48-4 structure
Product Name:4-(3-Fluoro-4-methoxyphenyl)azetidin-2-one
CAS No:1498533-48-4
MF:C10H10FNO2
MW:195.190306186676
CID:5743644
PubChem ID:65101562
Update Time:2023-11-11

4-(3-Fluoro-4-methoxyphenyl)azetidin-2-one Chemical and Physical Properties

Names and Identifiers

    • EN300-1278332
    • 1498533-48-4
    • CS-0349359
    • 4-(3-fluoro-4-methoxyphenyl)azetidin-2-one
    • AKOS014434524
    • 2-Azetidinone, 4-(3-fluoro-4-methoxyphenyl)-
    • 4-(3-Fluoro-4-methoxyphenyl)azetidin-2-one
    • Inchi: 1S/C10H10FNO2/c1-14-9-3-2-6(4-7(9)11)8-5-10(13)12-8/h2-4,8H,5H2,1H3,(H,12,13)
    • InChI Key: DGTWWVFLYHRKIX-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)C1CC(N1)=O)OC

Computed Properties

  • Exact Mass: 195.06955672g/mol
  • Monoisotopic Mass: 195.06955672g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • Density: 1.251±0.06 g/cm3(Predicted)
  • Boiling Point: 387.9±42.0 °C(Predicted)
  • pka: 14.83±0.40(Predicted)

4-(3-Fluoro-4-methoxyphenyl)azetidin-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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Enamine
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